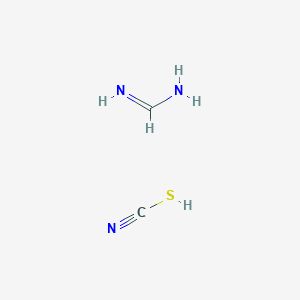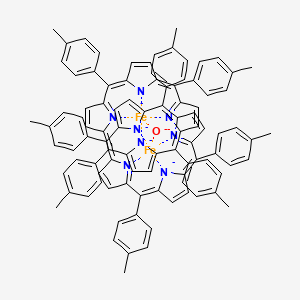
Thiocyanate de formamidine
Vue d'ensemble
Description
Formamidine Thiocyanate is a useful research compound. Its molecular formula is C2H5N3S and its molecular weight is 103.15 g/mol. The purity is usually 95%.
The exact mass of the compound Formamidine Thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Formamidine Thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamidine Thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fabrication de cellules solaires pérovskites
Le thiocyanate de formamidine joue un rôle crucial dans la fabrication de cellules solaires pérovskites (PSC). Il aide à la cristallisation rapide, ce qui est essentiel pour obtenir une efficacité et une stabilité élevées dans les PSC. Le composé aide à réguler la nucléation et à améliorer la cristallisation, conduisant à des films avec une orientation préférentielle, une taille de cristal plus grande et moins de joints de grains .
Amélioration des propriétés optoélectroniques
Dans le domaine de l'optoélectronique, le this compound contribue à l'amélioration des propriétés optoélectroniques des cellules solaires pérovskites à base de formamidine. Sa présence a été liée à une meilleure stabilité à l'humidité, ce qui représente un défi majeur pour la commercialisation de ces dispositifs .
Dispositifs de conversion photoélectrique
La stabilité des matériaux pérovskites à base de formamidine est cruciale pour leur application dans les dispositifs de conversion photoélectrique. Le this compound contribue à atteindre cette stabilité, soutenant ainsi le développement de technologies photoélectriques efficaces et durables .
Amélioration de la cristallinité
L'ajout de thiocyanate, en particulier sous forme de this compound, a été observé pour favoriser la formation de la phase trigonale noire α-FAPbI3 avec une meilleure cristallinité dans les films de triiodure de plomb de formamidinium (FAPbI3). Cette amélioration de la cristallinité est bénéfique pour les performances des dispositifs optoélectroniques associés .
Applications pharmacologiques
Bien que non directement lié au this compound, la formamidine elle-même est reconnue comme un inhibiteur de la monoamine oxydase (IMAO). Cela suggère des applications pharmacologiques potentielles pour le this compound dans le traitement des sous-types de dépression et d'autres troubles du système nerveux .
Mécanisme D'action
Target of Action
Formamidine Thiocyanate primarily targets the nervous system of insects and acarines . It is a monoamine oxidase inhibitor (MAOIs), which means it prevents the action of the monoamine oxidase enzyme . This enzyme is responsible for degrading neurotransmitters such as norepinephrine, serotonin, dopamine, and tyramine .
Mode of Action
Formamidine Thiocyanate acts by inhibiting the monoamine oxidase enzyme, thereby preventing the breakdown of neurotransmitters . This results in an increase in the levels of these neurotransmitters, allowing them to continue acting on the nervous system of the insects and acarines . This leads to uncontrolled discharges of action potentials, causing exhaustion, paralysis, and eventual death of the affected organisms .
Biochemical Pathways
The inhibition of the monoamine oxidase enzyme by Formamidine Thiocyanate disrupts the normal functioning of the nervous system in insects and acarines . This disruption affects the biochemical pathways associated with the transmission of nerve impulses, leading to the observed toxic effects .
Pharmacokinetics
As a monoamine oxidase inhibitor, it is known to interact with the nervous system of insects and acarines, suggesting that it is absorbed and distributed to these sites of action .
Result of Action
The result of Formamidine Thiocyanate’s action is the disruption of the normal functioning of the nervous system in insects and acarines . This leads to a range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization .
Action Environment
The action of Formamidine Thiocyanate can be influenced by environmental factors. For instance, it has been used successfully as an additive to prepare efficient and stable α-FAPbI3 peroskite solar cells in a vapor treatment method . This suggests that the compound’s action, efficacy, and stability can be enhanced under certain environmental conditions .
Analyse Biochimique
Biochemical Properties
Formamidine Thiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of perovskite solar cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the crystallization of formamidinium-based perovskite films, which are crucial for high-efficiency and stable solar cells . The interaction of Formamidine Thiocyanate with these biomolecules involves the promotion of black trigonal phase α-FAPbI3 with better crystallinity, which is essential for the performance of perovskite solar cells .
Cellular Effects
Formamidine Thiocyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to enhance the moisture stability of perovskite films, which is crucial for their application in solar cells . The compound’s impact on cell function includes the suppression of the formation of yellow hexagonal phase δ-FAPbI3, thereby improving the overall stability and efficiency of the cells .
Molecular Mechanism
At the molecular level, Formamidine Thiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound promotes the formation of black trigonal phase α-FAPbI3 with better crystallinity by regulating the nucleation and improving the crystallization process . This mechanism is essential for achieving high-efficiency and stable perovskite solar cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formamidine Thiocyanate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the addition of Formamidine Thiocyanate enhances the moisture stability of perovskite films, which is essential for their long-term performance . The compound’s stability under ambient conditions has been observed to improve the overall efficiency and durability of perovskite solar cells .
Dosage Effects in Animal Models
The effects of Formamidine Thiocyanate vary with different dosages in animal models. Higher doses of the compound have been associated with increased efficiency and stability of perovskite films . It is essential to consider the potential toxic or adverse effects at high doses. Studies on the toxicokinetics of thiocyanate, a related compound, have shown that its concentrations rise more slowly as it is enzymatically converted, indicating a non-linear dose-response relationship .
Metabolic Pathways
Formamidine Thiocyanate is involved in various metabolic pathways, including the degradation of thiocyanate. The compound interacts with specific enzymes that facilitate its hydrolysis to ammonia, sulfide, and carbon dioxide . These metabolic pathways are crucial for the bioremediation of thiocyanate-contaminated environments and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, Formamidine Thiocyanate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . The transport and distribution of Formamidine Thiocyanate are essential for its effective application in biochemical and industrial processes.
Subcellular Localization
Formamidine Thiocyanate’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s role in enhancing the crystallization of perovskite films and improving their overall stability and efficiency.
Propriétés
IUPAC Name |
methanimidamide;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.CHNS/c2*2-1-3/h1H,(H3,2,3);3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZHLAHNTZZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821033-48-0 | |
| Record name | formamidinium thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does formamidine thiocyanate improve the performance of tin-based perovskite near-infrared LEDs?
A: Formamidine thiocyanate plays a crucial dual role in enhancing the performance of these LEDs [, ]:
Q2: What are the benefits of using formamidine thiocyanate in the context of FAPbI3 colloidal quantum dot solar cells?
A: Formamidine thiocyanate has proven to be a valuable tool in optimizing FAPbI3 (FA: formamidinium) colloidal quantum dot solar cells []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)


![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/new.no-structure.jpg)
![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)
![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)
![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

![methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1496974.png)
![4,6-Bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496979.png)
![4-(Dibutylamino)-N-[4-(dibutylamino)phenyl]-N-[4-(dibutyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1496980.png)


